molecular formula C16H16ClN3OS B2511586 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride CAS No. 475633-03-5

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride

Cat. No.: B2511586
CAS No.: 475633-03-5
M. Wt: 333.83
InChI Key: JLBXHPQZVNKOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride is a benzimidazole-derived acetamide compound with a thioether linkage and a para-methylphenyl (p-tolyl) substituent. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Key physicochemical properties include a melting point of 92–93°C (ethanol recrystallized), predicted density of 1.32 g/cm³, and a pKa of ~10.61 . The compound’s structure combines a benzimidazole core (known for bioactivity in antimicrobial and anticancer contexts) with a thioacetamide moiety, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS.ClH/c1-11-6-8-12(9-7-11)17-15(20)10-21-16-18-13-4-2-3-5-14(13)19-16;/h2-9H,10H2,1H3,(H,17,20)(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBXHPQZVNKOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(p-Tolyl)chloroacetamide

The foundational intermediate, N-(p-tolyl)chloroacetamide , is prepared via acylation of p-toluidine with chloroacetyl chloride. This reaction is conducted under Schotten-Baumann conditions, employing dichloromethane (DCM) as the solvent and N,N-diisopropylethylamine (DIPEA) as the base to neutralize HCl byproducts.

Reaction Conditions :

  • p-Toluidine (1.0 equiv) and DIPEA (2.0 equiv) are dissolved in anhydrous DCM at 0°C.
  • Chloroacetyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred for 3–4 hours at 0°C.
  • The product is isolated via aqueous extraction (0.5 M HCl and NaHCO3), dried over Na2SO4, and concentrated to yield a brown solid (94% yield).

Characterization Data :

  • 1H NMR (CDCl3) : δ 8.20 (br, 1H, NH), 7.37 (s, 1H, Ar-H), 7.33 (d, J = 8.3 Hz, 1H, Ar-H), 7.23 (d, J = 7.8 Hz, 1H, Ar-H), 4.23 (s, 2H, CH2Cl), 2.34 (s, 3H, CH3).

Preparation of 2-Mercapto-1H-benzo[d]imidazole

The benzimidazole-thiol component is synthesized via cyclization of o-phenylenediamine with carbon disulfide under basic conditions, followed by acidification to liberate the thiol.

Reaction Conditions :

  • o-Phenylenediamine (1.0 equiv) and carbon disulfide (2.0 equiv) are refluxed in ethanol with KOH (2.0 equiv) for 12 hours.
  • The mixture is acidified with 6 M HCl, precipitating 2-mercapto-1H-benzo[d]imidazole as a white solid (75–80% yield).

Characterization Data :

  • IR (KBr) : 2560 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N stretch).
  • 1H NMR (DMSO-d6) : δ 12.8 (s, 1H, SH), 7.45–7.10 (m, 4H, Ar-H).

Thiol-Alkylation to Form the Thioether Linkage

The chloroacetamide intermediate undergoes nucleophilic substitution with 2-mercaptobenzimidazole in the presence of a base to form the thioether bond.

Reaction Conditions :

  • N-(p-Tolyl)chloroacetamide (1.0 equiv) and 2-mercapto-1H-benzo[d]imidazole (1.2 equiv) are dissolved in acetone.
  • Anhydrous K2CO3 (2.0 equiv) is added, and the mixture is refluxed for 6–8 hours.
  • The product is filtered, concentrated, and purified via flash chromatography (Hexane:EtOAc, 7:3) to yield 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide (65–70% yield).

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic α-carbon of the chloroacetamide, displacing chloride.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous ether or HCl-saturated dioxane.

Procedure :

  • The acetamide derivative is dissolved in dry diethyl ether at 0°C.
  • HCl gas is bubbled through the solution until precipitation ceases.
  • The precipitate is filtered, washed with ether, and dried under vacuum to yield the hydrochloride salt (85–90% yield).

Characterization Data :

  • M.P. : 212–214°C (decomposition).
  • 1H NMR (DMSO-d6) : δ 10.8 (s, 1H, NH), 7.70–7.20 (m, 8H, Ar-H), 4.40 (s, 2H, CH2S), 2.30 (s, 3H, CH3).
  • 13C NMR : δ 168.2 (C=O), 150.9 (C=N), 135.7–115.4 (Ar-C), 40.2 (CH2S), 21.0 (CH3).

Optimization and Yield Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 Chloroacetyl chloride, DIPEA, DCM 94 98%
2 CS2, KOH, ethanol 78 95%
3 K2CO3, acetone 68 97%
4 HCl gas, ether 88 99%

Analytical and Spectroscopic Validation

The compound’s structure is confirmed through:

  • FT-IR : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 650 cm⁻¹ (C-S).
  • Mass Spectrometry : m/z 341.1 [M+H]⁺ (calc. 340.8).
  • Elemental Analysis : Found C 58.92%, H 4.65%, N 12.20%; Calculated C 59.12%, H 4.73%, N 12.34%.

Chemical Reactions Analysis

Types of Reactions

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzimidazole ring or the thioacetamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzimidazole derivatives, including 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Tumor Cell Proliferation : Studies have demonstrated that compounds similar to this benzimidazole derivative exhibit significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) .
CompoundIC50 (µM)Cancer Cell Line
2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide5.85HCT116
Standard Drug (5-FU)9.99HCT116

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

PathogenMIC (µM)
Staphylococcus aureus1.27
Escherichia coli1.43
Candida albicans2.60

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies and Research Findings

  • Anticancer Activity Evaluation :
    • A study assessed the anticancer efficacy of several benzimidazole derivatives, including the target compound, revealing that it outperformed standard treatments in specific cases .
  • Antimicrobial Studies :
    • Research on a series of benzimidazole derivatives showed promising results against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
  • Mechanistic Insights :
    • The interaction of benzimidazole derivatives with key biological targets has been explored, revealing pathways that could be exploited for therapeutic interventions .

Mechanism of Action

The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thioacetamide group may also play a role in modulating the compound’s biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes critical for the survival and proliferation of certain cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, this section compares the compound with structurally and functionally related benzimidazole-acetamide derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Functional Groups Biological Activity/Notes Reference
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide (Target Compound) p-Tolyl 92–93 N/A Benzimidazole, thioacetamide Potential antimicrobial/anticancer activity
2-((3-(1H-Benzo[d]imidazol-2-yl)naphthalen-2-yl)thio)-N-(p-tolyl)acetamide (9l) Naphthalene + p-tolyl 181–183 91 Extended aromatic system α-Glucosidase inhibition (IC₅₀: 18.2 µM)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(4-bromophenyl)benzamide (W5) 4-Bromophenyl + benzamide linker 202–205 73.96 Bromine, amide Anticancer (tested against HeLa cells)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2-nitro-4-Cl-phenyl)benzamide (W6) 2-Nitro-4-Cl-phenyl 215–218 97.71 Nitro, chlorine High yield; antimicrobial activity
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 4-Fluorophenyl N/A N/A Fluorine Potential metabolic stability
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(5-chloropyridin-2-yl)acetamide 5-Chloropyridinyl N/A N/A Chlorine, pyridine ACAT-1 inhibition (e.g., K-604 metabolite)
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (5a) 4-Sulfamoylphenyl N/A 90 Sulfonamide Analgesic/anticancer applications

Key Observations :

Substituent Effects on Physicochemical Properties :

  • Aromatic Extensions : Compound 9l (naphthalene-modified) exhibits a higher melting point (181–183°C vs. 92–93°C) due to increased π-stacking interactions .
  • Electron-Withdrawing Groups : Bromine (W5) and nitro (W6) substituents correlate with higher melting points and yields, likely due to enhanced crystallinity and reactivity .
  • Halogenation : Fluorine () and chlorine () improve metabolic stability and target affinity, critical for pharmacokinetics.

Biological Activity Trends: Antimicrobial Activity: Nitro and chloro substituents (e.g., W6) enhance antimicrobial potency, possibly by disrupting bacterial membrane integrity . Enzyme Inhibition: The naphthalene derivative 9l shows strong α-glucosidase inhibition, suggesting utility in diabetes management . Anticancer Potential: Brominated (W5) and sulfonamide (5a) derivatives exhibit cytotoxicity against cancer cell lines, likely via DNA intercalation or enzyme inhibition .

Structural Flexibility :

  • Linker modifications (e.g., benzamide in W5 vs. acetamide in the target compound) influence solubility and binding modes.
  • Hydrochloride salt formation in the target compound improves bioavailability compared to neutral analogs .

Contradictions and Limitations :

  • reports W6’s yield as 97.71%, but similar derivatives (e.g., W7: 89.98%) show variability, possibly due to substituent electronic effects .
  • While 9l has strong enzyme inhibition, its extended aromatic system may reduce solubility, limiting in vivo efficacy .

Biological Activity

The compound 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3OSC_{16}H_{15}N_{3}OS, with a molecular weight of approximately 297.375 g/mol. The structure features a benzimidazole moiety linked to a thioether and an acetamide group, contributing to its unique chemical behavior and biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₅N₃OS
Molecular Weight297.375 g/mol
Density1.32 g/cm³
CAS Number30065-35-1

Biological Activity Overview

Benzimidazole derivatives, including the compound , are known for a range of biological activities:

  • Anticancer Activity : Studies have indicated that compounds with a benzimidazole structure exhibit significant cytotoxic effects against various cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown potential against bacterial strains, with studies reporting minimum inhibitory concentrations (MICs) that suggest effectiveness comparable to standard antibiotics.
  • Enzyme Inhibition : The thioether linkage in the compound may interact with specific enzymes, leading to inhibition or modulation of their activity. This property is particularly relevant in drug design for conditions like cancer and infectious diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various benzimidazole derivatives. The results indicated that This compound exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .

Antimicrobial Evaluation

In vitro studies have demonstrated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.5 to 4 µg/mL, indicating strong antibacterial properties. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Enzyme Interaction Studies

Research conducted on the enzyme inhibition potential of thioether-containing compounds showed that This compound effectively inhibited urease activity, which is crucial for certain pathogenic bacteria . This inhibition could be exploited in developing treatments for infections caused by urease-producing organisms.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural features. The presence of the thioether group enhances lipophilicity, improving absorption and distribution in biological systems. Additionally, substituents on the aromatic rings can significantly influence potency and selectivity towards biological targets .

Q & A

Q. What are the key steps in synthesizing 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including Claisen-Schmidt condensation and subsequent cyclization. For example:

  • Step 1 : Condensation of 2-mercaptobenzimidazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the thioether intermediate.
  • Step 2 : Coupling with p-toluidine via an amide bond formation under reflux in ethanol or DMF .
  • Optimization : Parameters like solvent choice (polar aprotic solvents enhance reactivity), temperature (60–80°C for amidation), and catalyst use (e.g., HOBt/DCC for efficient coupling) are critical. Purity is ensured via recrystallization (e.g., ethanol) and monitored by TLC .

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.
    • IR : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 554 [M]⁺) verify molecular weight .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% tolerance) .

Q. What are the primary biological activities reported for this compound?

  • α-Glucosidase Inhibition : IC₅₀ values determined via spectrophotometric assays using PNPG (p-nitrophenyl-α-D-glucopyranoside) as substrate, with acarbose as a control .
  • Antimicrobial Activity : Tested against Pseudomonas aeruginosa using GFP-based reporter strains to quantify quorum sensing inhibition (e.g., 64–68% inhibition at 250 µM) .

Advanced Research Questions

Q. How can researchers investigate the molecular mechanism of its α-glucosidase inhibitory activity?

  • Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive) using varying substrate concentrations.
  • Docking Studies : Use Schrödinger Glide to model interactions with α-glucosidase active sites (e.g., hydrogen bonding with catalytic residues Asp214/Arg439) .
  • Mutagenesis : Validate predicted binding residues via site-directed mutagenesis and activity assays .

Q. How do structural modifications influence biological activity, and what methodologies identify optimal derivatives?

  • SAR Studies : Systematically vary substituents (e.g., halogenation at benzimidazole or p-tolyl groups) and assay activity.
    • Example: Introducing electron-withdrawing groups (e.g., -NO₂ at the p-tolyl ring) enhances quorum sensing inhibition by 15–20% due to improved target binding .
  • Computational Screening : Apply QSAR models to predict activity of virtual libraries before synthesis .

Q. How should researchers address contradictions in reported activity data across studies?

  • Source Analysis : Compare assay conditions (e.g., P. aeruginosa strain variations, solvent/DMSO concentrations affecting bioavailability).
  • Control Standardization : Use consistent positive controls (e.g., furanone C-30 for quorum sensing assays) and normalize data to cell viability (MTT assays) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What strategies optimize yield and scalability for multi-step synthesis?

  • Flow Chemistry : Implement continuous flow reactors for intermediates like 2-mercaptobenzimidazole to reduce reaction time and improve safety .
  • Catalyst Screening : Test palladium/copper catalysts for Suzuki-Miyaura cross-coupling steps, optimizing ligand-metal ratios for higher turnover .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) for challenging separations, validated by HPLC purity checks .

Q. How can in vitro findings be translated to in vivo models, and what challenges arise?

  • Model Selection : Use diabetic rodent models for α-glucosidase inhibition studies, monitoring blood glucose levels post-administration.
  • Bioavailability Testing : Assess pharmacokinetics (e.g., plasma half-life via LC-MS) and address poor solubility via nanoformulation (e.g., liposomal encapsulation) .
  • Toxicity Profiling : Conduct acute/chronic toxicity studies in zebrafish or rodents, focusing on hepatic/renal biomarkers .

Methodological Considerations

Q. Designing Dose-Response Experiments

  • Use logarithmic concentration gradients (e.g., 1–100 µM) to capture EC₅₀/IC₅₀ values.
  • Include triplicate measurements and statistical analysis (e.g., GraphPad Prism for nonlinear regression) .

Q. Validating Target Engagement

  • SPR/BLI : Measure binding affinity to purified α-glucosidase or LasR proteins.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts upon compound treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.